molecular formula C7H9N B086777 3-Cyclohexene-1-carbonitrile CAS No. 100-45-8

3-Cyclohexene-1-carbonitrile

Cat. No. B086777
CAS RN: 100-45-8
M. Wt: 107.15 g/mol
InChI Key: GYBNBQFUPDFFQX-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carbonitrile is a chemical compound involved in various organic reactions and has been studied for its chemical and physical properties. The compound participates in oligomerization reactions and has been analyzed for its structural characteristics using spectroscopic methods.

Synthesis Analysis

The synthesis of 3-Cyclohexene-1-carbonitrile and its derivatives involves anionic oligomerization processes, where noncyclic unsaturated dimers and trimers are the principal products. The reaction, catalyzed by potassium tert-butoxide, leads to the formation of pure isomeric dimers with detailed investigations on their configurations and conformations using IR and NMR spectroscopy, suggesting possible mechanisms for oligomerization processes (Messina, Cavalli, & Moraglia, 1979).

Molecular Structure Analysis

The molecular structure of 3-Cyclohexene-1-carbonitrile derivatives has been established through spectroscopic data and X-ray crystallography. Studies have revealed the relative stereochemical configurations and conformational preferences of these compounds, highlighting the structural diversity and complexity of cyclohexene nitriles (Lorente et al., 1995).

Chemical Reactions and Properties

3-Cyclohexene-1-carbonitrile undergoes various chemical reactions, including cyclopropanation and Alder-ene reactions, with the formation of products demonstrating the compound's reactivity and the influence of the CN group's configuration on the reaction outcomes. DFT studies provide insight into the reaction mechanisms, highlighting the compound's versatility in synthetic chemistry (Ashirov et al., 2006).

Scientific Research Applications

  • Polymer Chemistry : The anionic oligomerization of 1-cyclohexene-1-carbonitrile and its mixtures with 3-cyclohexene-1-carbonitrile isomer results in noncyclic unsaturated dimers and trimers, contributing to polymer science (Messina, Cavalli, & Moraglia, 1979).

  • Fragrance Ingredient Safety : 3-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carbonitrile, a related compound, has been evaluated for various toxicological endpoints like genotoxicity and skin sensitization, indicating its safe use in fragrances (Api et al., 2020).

  • Synthetic Chemistry : Studies on the preparation of 3-Oxocyclohex-1-ene-1-carbonitrile provide insights into the synthesis processes of complex organic compounds (Lujan-Montelongo & Fleming, 2014).

  • Chemical Structure Analysis : Research on compounds like 5′-Methylsulfanyl-4′-oxo-7′-phenyl-3′,4′-dihydro-1′H-spiro[cyclohexane-1,2′-quinazoline]-8′-carbonitrile contributes to understanding the chemical structure and bonding in complex molecules (Liu et al., 2011).

  • Medicinal Chemistry : Synthesis of derivatives like 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, and their reactivity with various compounds, contributes to the development of new pharmaceuticals (Elkholy & Morsy, 2006).

  • Reaction Mechanisms in Organic Chemistry : The study of reactions like the Alder-ene reaction of 3-methylcyclopropene-3-carbonitrile offers valuable insights into organic reaction mechanisms (Ashirov et al., 2006).

  • Material Science : Research on the microwave synthesis of nitrogen-doped carbon nanotubes from azobis(cyclohexanecarbonitrile) showcases the application of this compound in advanced material synthesis (Sridhar et al., 2015).

  • Organocatalysis : Studies on the organocatalyzed synthesis of compounds like 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles using 3-cyclohexene-1-carbonitrile derivatives enhance our understanding of catalyst-driven organic synthesis (Ding & Zhao, 2010).

  • Environmental Chemistry : Iron(III) amino triphenolate complexes used in the reaction with 3-cyclohexene oxide (related to 3-cyclohexene-1-carbonitrile) for CO2 conversion demonstrate the environmental applications of this compound (Taherimehr et al., 2013).

  • Pharmacology : Synthesis and evaluation of antifungal properties of novel compounds derived from 3-cyclohexene-1-carbonitrile analogues highlight its potential in developing new antifungal agents (Gholap et al., 2007).

Safety And Hazards

3-Cyclohexene-1-carbonitrile is classified as a combustible liquid and is harmful if swallowed . It is recommended to use personal protective equipment, avoid contact with skin, eyes, and clothing, and to not breathe vapors or spray mist .

properties

IUPAC Name

cyclohex-3-ene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-2,7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBNBQFUPDFFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861706
Record name 3-​Cyclohexene-​1-​carbonitrile
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Molecular Weight

107.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexene-1-carbonitrile

CAS RN

100-45-8
Record name 3-Cyclohexene-1-carbonitrile
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Record name 4-Cyanocyclohexene
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Record name 4-Cyanocyclohexene
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Record name 3-​Cyclohexene-​1-​carbonitrile
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Record name 3-Cyclohexene-1-carbonitrile
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Record name 4-CYANOCYCLOHEXENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
AM Api, D Belsito, D Botelho, M Bruze… - Food and Chemical …, 2020 - Elsevier
… -3-cyclohexene-1-carbonitrile is not genotoxic. Data show that there are no safety concerns for 3-(4-methyl-3-pentenyl)-3-cyclohexene-1-carbonitrile for … )-3-cyclohexene-1-carbonitrile is …
Number of citations: 17 www.sciencedirect.com
G Messina, L Cavalli, R Moraglia - Polymer Bulletin, 1979 - Springer
Noncyclic unsaturated dimers and trimers are the principal products in the KOC(CH 3 ) 3 catalyzed oligomerization of the pure 1-eyclohexene, 1-carbonitrile, and of its mixtures with the …
Number of citations: 3 link.springer.com
T Fang - Macromolecules, 1990 - ACS Publications
… The nitrile carbon of the4-cyanopentanoic acid end group is overlapping with one of the olefinic carbons in 3-cyclohexene-1carbonitrile (CyCA)at 123.11. The CN carbon of CyCA was …
Number of citations: 32 pubs.acs.org
MRS Fuh, GY Wang - Analytica chimica acta, 1998 - Elsevier
This article describes a newly developed pyrolysis/gas chromatography/mass spectrometry (PY/GC/MS) method for the determination of vulcanized chloroprene/nitrile rubber (CR/NBR) …
Number of citations: 22 www.sciencedirect.com
R Borusiewicz - Journal of forensic sciences, 2012 - Wiley Online Library
… On the chromatogram for Ampac, the two largest signals are of 3-cyclohexene-1-carbonitrile and 2-ethyl-1-hexanal. For FireDebrisPAK ® , these two signals are also present and …
Number of citations: 8 onlinelibrary.wiley.com
SR Shield, GN Ghebremeskel… - Rubber Chemistry and …, 2001 - meridian.allenpress.com
… In addition to the pyrolysis products listed above, 3-cyclohexene-1-carbonitrile is also expected from the dimerization of acrylonitrile and butadiene (Scheme 5); …
Number of citations: 38 meridian.allenpress.com
JL García Ruano, C Alemparte… - The Journal of …, 2000 - ACS Publications
… -[(R)-p-tolylsulfinyl]-3-cyclohexene-1-carbonitrile (endo-5A). It … -[(R)-p-tolylsulfinyl]-3-cyclohexene-1-carbonitrile (exo-5A). It … -[(R)-p-tolylsulfinyl]-3-cyclohexene-1-carbonitrile (endo-5B). It …
Number of citations: 34 pubs.acs.org
V Mylerová, L Martínková - Current Organic Chemistry, 2003 - ingentaconnect.com
The use of nitrile hydratases (RCN + H2O → RCONH2) and nitrilases (RCN + 2 H2O → RCOO- + NH4 +) in biocatalysis attracts profound attention from the beginning of 1980s since it …
Number of citations: 205 www.ingentaconnect.com
K Inomata, H Kinoshita, H Takemoto… - Bulletin of the …, 1978 - journal.csj.jp
… Particularly in the case of 4-(p-tolylsulfinyl)-3-cyclohexene1-carbonitrile (10f), two diastereoisomers … They were converted into 4-(p-tolylsulfonyl)-3-cyclohexene-1-carbonitrile (6f) by …
Number of citations: 36 www.journal.csj.jp
G Onodera, Y Shimizu, J Kimura… - Journal of the …, 2012 - ACS Publications
… The reaction with 3-cyclohexene-1-carbonitrile (5p) gave a product in higher yield than that with cyclohexanecarbonitrile (5o) (entry 21). The reaction with cyclopropanecarbonitrile (5q) …
Number of citations: 124 pubs.acs.org

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